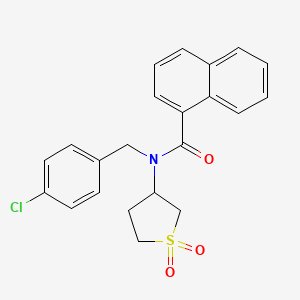![molecular formula C8H8F3N3O2 B2622483 methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate CAS No. 883010-83-1](/img/structure/B2622483.png)
methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with a trifluoromethyl group and a hydrazine carboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 2-chloropyridine with trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. This intermediate is then reacted with hydrazine hydrate to form the hydrazine derivative. Finally, the carboxylate group is introduced through esterification with methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate: Unique due to the presence of both trifluoromethyl and hydrazine groups.
This compound: Similar in structure but may have different substituents on the pyridine ring.
This compound: Contains a different heterocyclic ring but similar functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group, which imparts unique electronic and steric properties, and a hydrazine moiety, which can participate in a variety of chemical reactions. This combination makes it a versatile compound for various scientific applications.
Eigenschaften
IUPAC Name |
methyl N-[[4-(trifluoromethyl)pyridin-2-yl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c1-16-7(15)14-13-6-4-5(2-3-12-6)8(9,10)11/h2-4H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKUZMUPKKSDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-2-[5-(2-methylcyclopropyl)furan-2-yl]-N-phenylcyclopropane-1-carboxamide](/img/structure/B2622403.png)
![ethyl 2-(1,7-dimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2622404.png)
![(4-ethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2622407.png)
![1-(2,5-Dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2622408.png)
![5-[(4-chlorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2622409.png)


![2-(3,4-dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2622414.png)


![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylurea](/img/structure/B2622419.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2622421.png)
![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2622422.png)
